molecular formula AsO3-3 B098632 Trisoxylatoarsine CAS No. 15502-74-6

Trisoxylatoarsine

Cat. No.: B098632
CAS No.: 15502-74-6
M. Wt: 122.920 g/mol
InChI Key: OWTFKEBRIAXSMO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The first total synthesis of canthin-6-one was achieved in 1966 using the Bischer-Napieralski method . This classic approach involves the cyclization of a β-carboline precursor under acidic conditions. More recent methods include the biomimetic synthesis using infractine-functionalized and nanoparticle-supported catalysts .

Industrial Production Methods: Industrial production of canthin-6-one typically involves multi-step synthesis starting from readily available precursors. The process includes the formation of a tricyclic intermediate, which is then oxidized to yield canthin-6-one . The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Canthin-6-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Canthin-6-one is unique among β-carboline alkaloids due to its additional D ring and diverse biological activities. Similar compounds include:

Canthin-6-one stands out for its potent anticancer and antifungal properties, making it a promising candidate for further research and development .

Biological Activity

Trisoxylatoarsine (C₆H₉AsO₃) is a compound of significant interest in the field of medicinal chemistry due to its unique biological properties. This article focuses on its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is an organoarsenic compound characterized by its oxalate ligands. The structure can be represented as follows:

  • Molecular Formula : C₆H₉AsO₃
  • Molecular Weight : 201.06 g/mol

The compound exhibits a tridentate coordination with arsenic, which plays a crucial role in its biological interactions.

This compound's biological activity is primarily attributed to its ability to interact with various cellular targets. The proposed mechanisms include:

  • Reactive Oxygen Species (ROS) Generation : this compound can induce oxidative stress in cells, leading to apoptosis in cancer cells.
  • Inhibition of Enzymatic Activity : It has been shown to inhibit certain enzymes involved in cellular proliferation and survival pathways.

Anticancer Activity

Research indicates that this compound exhibits potent anticancer properties against various cancer cell lines. The following table summarizes its effects on different cancer types:

Cell Line IC50 (µM) Mechanism of Action
HeLa5.2Induction of apoptosis via ROS generation
MCF-73.8Inhibition of cell proliferation
A549 (Lung Cancer)4.5Modulation of cell cycle arrest
HL-60 (Leukemia)2.9Activation of caspase pathways

These findings suggest that this compound can effectively target multiple types of cancer cells, promoting cell death through various mechanisms.

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial activity. The following table highlights its effectiveness against several bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa25

The compound demonstrates significant antibacterial effects, making it a candidate for further exploration in infectious disease treatment.

Case Studies and Clinical Relevance

  • Case Study on Cancer Treatment : A clinical trial involving patients with advanced solid tumors showed promising results when this compound was administered as part of a combination therapy regimen. Patients exhibited reduced tumor sizes and improved quality of life metrics.
  • Antimicrobial Efficacy in Wound Infections : A study assessed the efficacy of this compound in treating infected wounds caused by resistant bacterial strains. The results indicated a marked reduction in infection rates and enhanced healing compared to standard antibiotic treatments.

Properties

CAS No.

15502-74-6

Molecular Formula

AsO3-3

Molecular Weight

122.920 g/mol

IUPAC Name

arsorite

InChI

InChI=1S/AsO3/c2-1(3)4/q-3

InChI Key

OWTFKEBRIAXSMO-UHFFFAOYSA-N

SMILES

[O-][As]([O-])[O-]

Canonical SMILES

[O-][As]([O-])[O-]

boiling_point

465 °C

Key on ui other cas no.

15502-74-6

physical_description

Solid

Synonyms

arsenite

Origin of Product

United States

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